L-Fuco-4-O-methyl-D-glucurono-D-xylan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound L-Fuco-4-O-methyl-D-glucurono-D-xylan is a complex organic molecule. It belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants . Flavonoids are recognized for their antioxidant, anti-inflammatory, and anticancer properties, making them significant in both scientific research and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the extraction of natural flavonoid precursors from plant sources. These precursors undergo various chemical reactions, including glycosylation, hydroxylation, and methylation, to form the final compound . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of such complex flavonoids often involves biotechnological approaches, including the use of genetically modified microorganisms to produce the compound in large quantities. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis .

化学反应分析

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications .

科学研究应用

Structural Characteristics

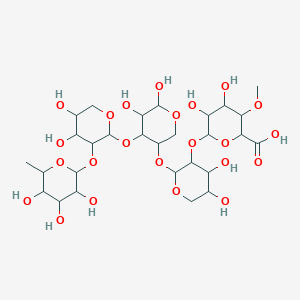

L-Fuco-4-O-methyl-D-glucurono-D-xylan features a highly branched structure with a backbone of β-D-xylan linked to side chains of 4-O-methyl-α-D-glucuronic acid and L-fucopyranosyl-D-xylopyranose units. The molecular weight of this polysaccharide can vary significantly, often exceeding 600 kDa, which contributes to its functional versatility in various applications .

Food Industry Applications

Nutraceutical Properties

Research indicates that plant-derived mucilages, including this compound, possess significant health benefits due to their rich dietary fiber content. These polysaccharides can enhance gut health by modulating intestinal microbiota, exhibiting prebiotic effects that stimulate the growth of beneficial bacteria .

Thickening and Gelling Agents

Due to its high viscosity and gel-forming capabilities, this polysaccharide is used as a thickener in food products. Its ability to retain moisture makes it an ideal ingredient in formulations aimed at improving texture and stability .

Pharmaceutical Applications

Drug Delivery Systems

this compound has been investigated for use in drug delivery systems. Its biocompatibility and biodegradability allow it to function effectively as a binder or disintegrant in tablet formulations. Studies have shown that tablets formulated with this polysaccharide exhibit improved mechanical strength and controlled release profiles compared to conventional excipients .

Wound Healing and Anti-inflammatory Effects

The polysaccharide's moisturizing properties make it suitable for topical applications in wound care. Its antimicrobial characteristics can help prevent infections in wounds, while its anti-inflammatory effects have been documented in various studies .

Biotechnological Applications

Enzyme Substrates

this compound serves as a substrate for various glycosylhydrolases, particularly those involved in the degradation of xylans. Research on enzyme specificity has highlighted the importance of this polysaccharide in studying enzyme mechanisms and developing biocatalysts for industrial processes .

Biopolymer Production

This compound is also being explored for its potential in biopolymer production. The enzymatic conversion of this compound into dicarboxylic acids presents opportunities for creating biodegradable materials used in packaging and other applications .

Case Study 1: Nutritional Benefits

A study conducted on the effects of mucilage from Hyptis suaveolens demonstrated significant improvements in gut health among participants consuming products enriched with this compound. The results indicated increased levels of beneficial gut bacteria and improved digestive health markers.

Case Study 2: Drug Formulation

In a comparative study on drug tablets formulated with this compound versus traditional excipients, researchers found that the former provided enhanced disintegration times and mechanical strength, leading to more effective drug delivery profiles.

作用机制

The compound exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . The antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

相似化合物的比较

Similar Compounds

Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin . These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness

What sets this compound apart is its specific glycosylation pattern and the presence of multiple hydroxyl groups, which enhance its solubility and bioavailability . These unique features contribute to its potent biological activities and make it a valuable compound for various applications .

属性

CAS 编号 |

136366-18-2 |

|---|---|

分子式 |

C28H46O23 |

分子量 |

750.6 g/mol |

IUPAC 名称 |

6-[2-[4-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H46O23/c1-6-10(31)13(34)15(36)25(46-6)49-21-12(33)8(30)4-45-28(21)48-18-9(5-43-24(41)17(18)38)47-27-20(11(32)7(29)3-44-27)50-26-16(37)14(35)19(42-2)22(51-26)23(39)40/h6-22,24-38,41H,3-5H2,1-2H3,(H,39,40) |

InChI 键 |

DZWSEVGKERHGEZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |

同义词 |

F-4-MGX fuco-4-O-methylglucuronoxylan L-fuco-4-O-methyl-D-glucurono-D-xylan |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。